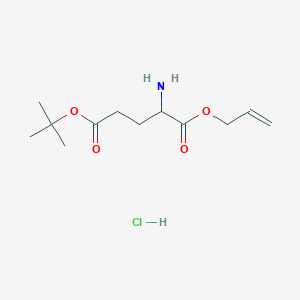
5-O-Tert-butyl 1-O-prop-2-enyl 2-aminopentanedioate;hydrochloride
Übersicht
Beschreibung
5-O-Tert-butyl 1-O-prop-2-enyl 2-aminopentanedioate;hydrochloride is a useful research compound. Its molecular formula is C12H22ClNO4 and its molecular weight is 279.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-O-Tert-butyl 1-O-prop-2-enyl 2-aminopentanedioate; hydrochloride, also known as H-Glu(Otbu)-Allyl Ester Hydrochloride, is a derivative of L-glutamic acid. This compound is primarily utilized in peptide synthesis due to its unique structural features that allow for selective reactions during the synthesis of peptides and other complex molecules. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 5-O-tert-butyl 1-O-prop-2-enyl (2S)-2-aminopentanedioate; hydrochloride . Its chemical formula is , and it has a molecular weight of approximately 295.80 g/mol . The compound is characterized by the presence of both tert-butyl and allyl protecting groups, which confer unique reactivity patterns.
| Property | Value |
|---|---|
| IUPAC Name | 5-O-tert-butyl 1-O-prop-2-enyl (2S)-2-aminopentanedioate; hydrochloride |
| Molecular Formula | C₁₂H₂₁ClNO₄ |
| Molecular Weight | 295.80 g/mol |
| Solubility | Soluble in water |
| Log P (Octanol/Water) | 2.19 |
The biological activity of H-Glu(Otbu)-Allyl Ester Hydrochloride primarily arises from its role as a protected amino acid in peptide synthesis. The protecting groups (tert-butyl and allyl) allow for selective deprotection under specific conditions, facilitating the formation of desired peptide sequences without unwanted side reactions.
Key Mechanisms:
- Selective Deprotection : The compound can undergo selective removal of protecting groups, enabling the synthesis of target peptides.
- Molecular Targeting : It acts on specific molecular pathways involved in peptide bond formation and amino acid interactions.
Biological Applications
H-Glu(Otbu)-Allyl Ester Hydrochloride is widely used in various biological and pharmaceutical applications, including:
- Peptide Synthesis : As a building block for synthesizing biologically active peptides.
- Drug Development : Its derivatives are explored for potential therapeutic applications in treating various diseases.
Study 1: Peptide Synthesis Efficiency
A comparative study demonstrated that using H-Glu(Otbu)-Allyl Ester Hydrochloride significantly improved the yield and purity of synthesized peptides compared to traditional methods. The dual protection strategy allowed for more efficient coupling reactions.
Study 2: Biological Activity Assessment
Research indicated that peptides synthesized using this compound exhibited enhanced biological activity due to better structural integrity and stability in physiological conditions. These peptides showed promising results in cellular assays related to neuroprotection and metabolic regulation.
Eigenschaften
IUPAC Name |
5-O-tert-butyl 1-O-prop-2-enyl 2-aminopentanedioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4.ClH/c1-5-8-16-11(15)9(13)6-7-10(14)17-12(2,3)4;/h5,9H,1,6-8,13H2,2-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXLQFSCMUQFLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OCC=C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















